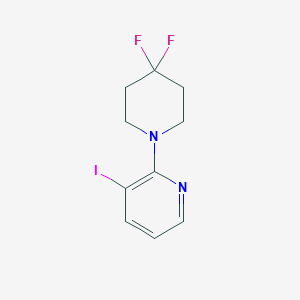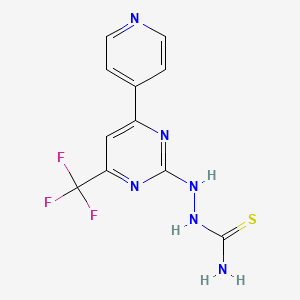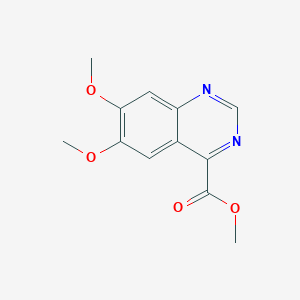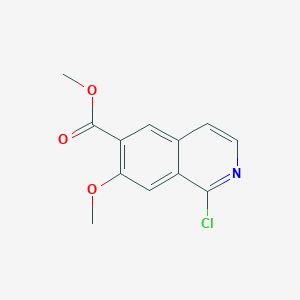
Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the seventh position, and a carboxylate ester group at the sixth position of the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: The isoquinoline undergoes chlorination at the first position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Methoxylation: The chlorinated isoquinoline is then subjected to methoxylation at the seventh position using methanol in the presence of a base like sodium methoxide (NaOMe).
Carboxylation: Finally, the compound is carboxylated at the sixth position using carbon dioxide (CO2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorine atom at the first position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group at the seventh position can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylate ester group at the sixth position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted isoquinolines with various functional groups.
Oxidation: Formation of hydroxylated isoquinolines.
Reduction: Formation of alcohol derivatives of isoquinolines.
科学研究应用
Chemistry: Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.
Biology: In biological research, this compound is used as a probe to study the interactions of isoquinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the synthesis of specialty chemicals for various applications.
作用机制
The mechanism of action of Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorine, methoxy, and carboxylate groups allows for specific interactions with the active sites of target molecules, leading to the desired biological effects.
相似化合物的比较
- Methyl 1-Chloro-7-hydroxy-isoquinoline-6-carboxylate
- Methyl 1-Chloro-7-ethoxy-isoquinoline-6-carboxylate
- Methyl 1-Chloro-7-methyl-isoquinoline-6-carboxylate
Comparison: Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate is unique due to the presence of the methoxy group at the seventh position, which imparts specific chemical and biological properties. Compared to its analogs with different substituents at the seventh position, the methoxy group enhances the compound’s solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC 名称 |
methyl 1-chloro-7-methoxyisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-6-8-7(3-4-14-11(8)13)5-9(10)12(15)17-2/h3-6H,1-2H3 |
InChI 键 |
SMVYKEWDTGJZIM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
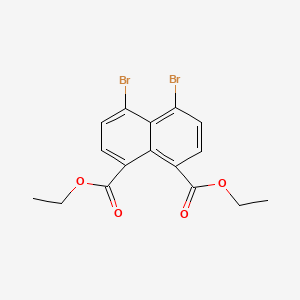
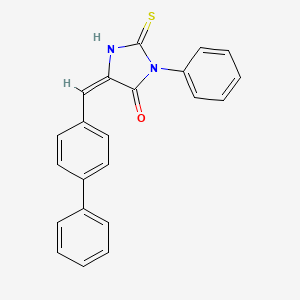

![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)

